molecular formula C19H19N3O3S B2867012 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886922-37-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B2867012
CAS RN: 886922-37-8
M. Wt: 369.44
InChI Key: YPUHETRTLNZFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis and Biological Applications

  • A study demonstrated the efficient synthesis of imidazo[2,1-a]isoquinolines, highlighting their potential applications due to anti-inflammatory, antirhinoviral, local anesthetic, antiulcer properties, and non-hormonal contragestational agents in animal models (Hou et al., 2004).

Catalysis and Synthesis of Derivatives

  • Research on ionic liquid-catalyzed synthesis of various heterocyclic compounds like triazoloquinazolinones and benzoimidazopyrimidine derivatives revealed efficient, cost-effective synthesis methods with good yields, emphasizing the role of ionic liquids in organic synthesis (Basirat et al., 2020).

Antioxidant, Antifungal, and Antibacterial Activities

  • Arylsulfonamide-based quinolines were synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities, demonstrating significant bioactive potential in these compounds (Kumar & Vijayakumar, 2017).

Antituberculosis and Cytotoxicity Studies

  • The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis activity and cytotoxicity highlighted promising compounds for further investigation in tuberculosis treatment and their safety profile (Chitra et al., 2011).

Synthesis and Characterization for Potential Applications

  • Studies on the synthesis, characterization, and application of various ionic liquids and catalysts for the preparation of hexahydroquinolines and other derivatives showcased innovative approaches to synthesizing complex organic molecules with potential applications in drug discovery and material science (Zare et al., 2013).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-26(24,25)19-20-15-9-3-5-11-17(15)22(19)13-18(23)21-12-6-8-14-7-2-4-10-16(14)21/h2-5,7,9-11H,6,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUHETRTLNZFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

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